molecular formula C8H10ClN3O4S B1434076 3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide CAS No. 1803610-86-7

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

Cat. No. B1434076
M. Wt: 279.7 g/mol
InChI Key: LNKCGAACKSPWDC-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide (or 3-CM-2-MA-5-NB-1-SO3H) is a synthetic organic compound with a wide range of applications in scientific research, medicine, and industry. It is a sulfonamide, which is a type of amide compound with a sulfonyl group. This compound has been studied extensively for its various properties, including its ability to act as an enzyme inhibitor, its potential as a drug delivery system, and its use as a reagent in organic synthesis.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Ring-Forming Cascade Reactions

    A study by Sapegin et al. (2018) demonstrated the use of 4-Chloro-3-nitrobenzenesulfonamide in synthesizing a novel class of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of carbonic anhydrases, which are therapeutically relevant in humans (Sapegin et al., 2018).

  • Synthesis of Sulfonamide Derivatives

    Kumar et al. (2020) synthesized a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives with significant antimicrobial activities and binding affinity towards DNA Gyrase-A (Kumar et al., 2020).

Pharmacological Applications

  • Antimicrobial Activity

    The study by Kumar et al. (2020) highlights the antimicrobial potential of 4-chloro-3-nitrobenzene sulfonamide derivatives, indicating their utility in treating infections (Kumar et al., 2020).

  • Cancer Research

    A study by Cumaoğlu et al. (2015) explored compounds bearing the sulfonamide fragment, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, for their anti-cancer activity against various cancer cell lines, revealing significant reduction in cell proliferation and induction of pro-apoptotic genes (Cumaoğlu et al., 2015).

properties

IUPAC Name

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4S/c1-10-8-6(9)3-5(12(13)14)4-7(8)17(15,16)11-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKCGAACKSPWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methyl-2-(methylamino)-5-nitrobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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